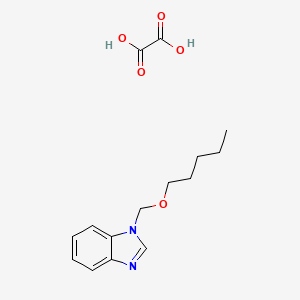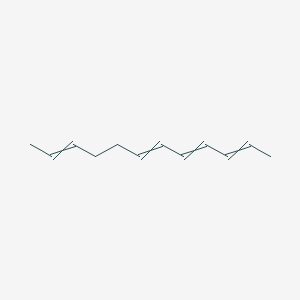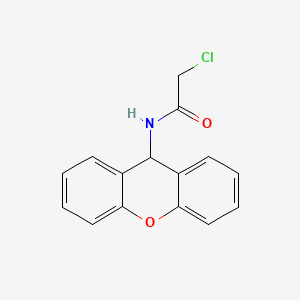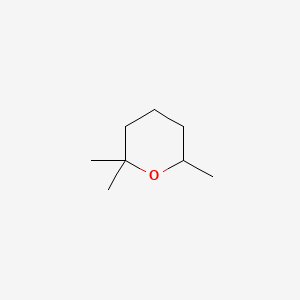
3-(4-Nitrophenoxy)-3-oxopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Nitrophenoxy)-3-oxopropanoate is an organic compound that belongs to the class of nitrophenyl ethers It is characterized by the presence of a nitrophenyl group attached to an oxopropanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Nitrophenoxy)-3-oxopropanoate typically involves the reaction of 4-nitrophenol with an appropriate esterifying agent. One common method is the esterification of 4-nitrophenol with ethyl oxalyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Nitrophenoxy)-3-oxopropanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro group can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Nucleophilic Substitution: Formation of substituted phenoxy derivatives.
Reduction: Formation of 3-(4-aminophenoxy)-3-oxopropanoate.
Hydrolysis: Formation of 4-nitrophenol and oxalic acid.
Scientific Research Applications
3-(4-Nitrophenoxy)-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(4-Nitrophenoxy)-3-oxopropanoate involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access. The nitrophenyl group plays a crucial role in this interaction, as it can form hydrogen bonds and other non-covalent interactions with the enzyme’s active site residues.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenol: A simpler compound with similar reactivity but lacking the ester group.
3-(4-Aminophenoxy)-3-oxopropanoate: A reduced form with an amino group instead of a nitro group.
4-Nitrophenyl acetate: Another ester derivative with different reactivity due to the acetate group.
Uniqueness
3-(4-Nitrophenoxy)-3-oxopropanoate is unique due to the combination of its nitrophenyl and oxopropanoate groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
35756-55-9 |
|---|---|
Molecular Formula |
C9H6NO6- |
Molecular Weight |
224.15 g/mol |
IUPAC Name |
3-(4-nitrophenoxy)-3-oxopropanoate |
InChI |
InChI=1S/C9H7NO6/c11-8(12)5-9(13)16-7-3-1-6(2-4-7)10(14)15/h1-4H,5H2,(H,11,12)/p-1 |
InChI Key |
ROEDZLANUGSHES-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)CC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



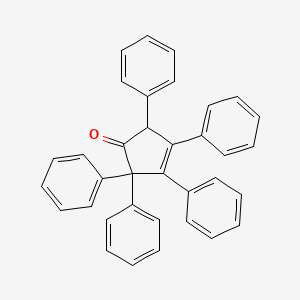
![N-[(5-methyl-2-propan-2-ylcyclohexylidene)amino]-2,4-dinitroaniline](/img/structure/B14689761.png)
![Ethanamine, N,N-bis[2-(diphenylphosphino)ethyl]-2-methoxy-](/img/structure/B14689765.png)
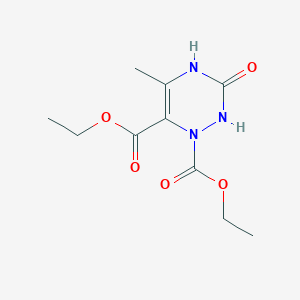

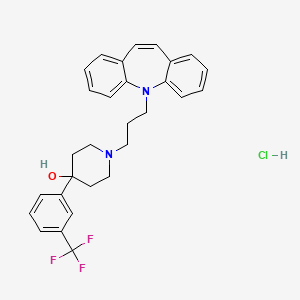
![N-[3-(Trifluoromethyl)phenyl]pyridin-2-amine](/img/structure/B14689783.png)
